molecular formula C18H14N4O4S B2778462 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 955682-19-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B2778462
CAS RN: 955682-19-6
M. Wt: 382.39
InChI Key: NPPLRVUFIPIEJI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as BPTC, is a small molecule that has shown promise in scientific research applications. BPTC is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Cystic Fibrosis Treatment

The compound has been investigated as a modulator of ATP-binding cassette (ABC) transporters for the treatment of cystic fibrosis . ABC transporters play a crucial role in cellular drug efflux, and their dysfunction is associated with various diseases. By targeting these transporters, researchers aim to enhance drug delivery and improve therapeutic outcomes for cystic fibrosis patients.

Total Synthesis of Benzylisoquinoline Alkaloids

The synthetic route involving benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids has been explored. Researchers have modified the total synthetic pathway, combining it with aza-Michael additions, Bischler–Napieralski reactions, and N-arylation. This methodology has enabled the efficient synthesis of various alkaloids, including coptisines and dibenzopyrrocolines . These alkaloids exhibit diverse biological activities and have potential applications in drug discovery.

Anticancer Evaluation

The compound has been evaluated for its anticancer properties. Specifically, 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles were synthesized and tested. These derivatives may hold promise as potential agents against prostate cancer and other malignancies . Further studies are needed to elucidate their mechanisms of action and optimize their efficacy.

Other Potential Applications

While the above fields represent key areas of interest, additional research avenues may include investigations into the compound’s:

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-16(19-12-6-7-14-15(8-12)26-10-25-14)13-9-27-18(21-13)22-17(24)20-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPLRVUFIPIEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide

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